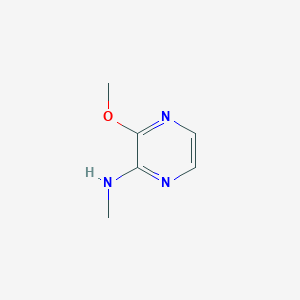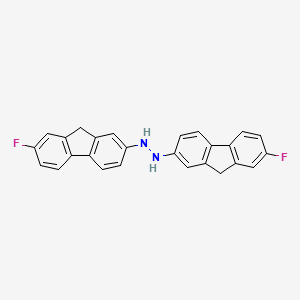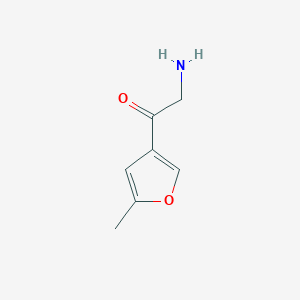![molecular formula C22H30O2 B13147166 [1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl- CAS No. 6390-59-6](/img/structure/B13147166.png)
[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- is an organic compound with the molecular formula C20H26O2 This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Addition of tert-Butyl Groups: The tert-butyl groups can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and aluminum chloride as the catalyst.
Methylation: The methyl groups can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybiphenyl.
Substitution: The tert-butyl and methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine, and strong acids or bases.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxybiphenyl.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and as a model compound to investigate the metabolism of biphenyl derivatives.
Medicine
Industry
In industry, this compound can be used as an intermediate in the synthesis of polymers, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxyl groups can form hydrogen bonds with biological molecules, while the biphenyl core can engage in π-π interactions with aromatic residues in proteins. The tert-butyl and methyl groups contribute to the hydrophobic character of the compound, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1’-Biphenyl]-2,2’-diol: Lacks the tert-butyl and methyl groups, making it less hydrophobic.
3,3’-Di-tert-butyl-1,1’-biphenyl: Lacks the hydroxyl groups, reducing its ability to form hydrogen bonds.
5,5’-Dimethyl-1,1’-biphenyl: Lacks the hydroxyl and tert-butyl groups, making it less reactive and less hydrophobic.
Uniqueness
The unique combination of hydroxyl, tert-butyl, and methyl groups in [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- imparts distinct chemical properties, such as enhanced hydrophobicity, reactivity, and the ability to form specific interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
6390-59-6 |
|---|---|
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)-4-methylphenol |
InChI |
InChI=1S/C22H30O2/c1-13-9-15(19(23)17(11-13)21(3,4)5)16-10-14(2)12-18(20(16)24)22(6,7)8/h9-12,23-24H,1-8H3 |
Clé InChI |
AEDJUGFTXGHBTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)

![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
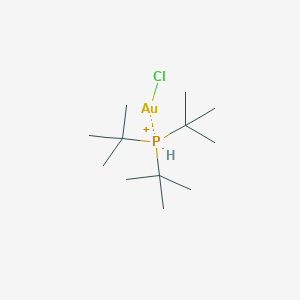


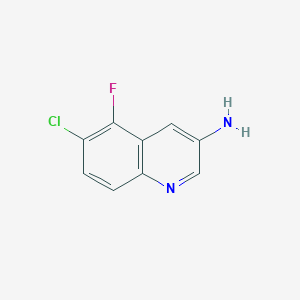
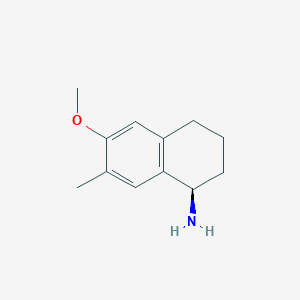

![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)
![2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B13147143.png)
